N-carbamoyl-beta-alanine

Catalog No.
S1767923
CAS No.
462-88-4
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-carbamoyl-beta-alanine

CAS Number

462-88-4

Product Name

N-carbamoyl-beta-alanine

IUPAC Name

3-(carbamoylamino)propanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9)

InChI Key

JSJWCHRYRHKBBW-UHFFFAOYSA-N

SMILES

Array

solubility

20.9 mg/mL

Synonyms

3-Ureidopropionicacid;ureidopropionicacid;N-Carbamoyl-beta-alanine;3-ureidopropionate;462-88-4;3-(carbamoylamino)propanoicacid;beta-Ureidopropionicacid;N-(aminocarbonyl)-beta-alanine;3-Ureidopropanoate;3-ureidopropanoicacid;Carbamoyl-beta-Ala-OH;Ureidopropionate;3-UREIDO-PROPIONATE;3-[(aminocarbonyl)amino]propanoicacid;beta-Ureidopropionate;Carbamoyl-b-Ala-OH;N-Carbamyl-b-alanine;N-carbamoyl-b-alanine;N-Carbamyl-beta-alanine;N-(aminocarbonyl)-b-alanine;N-(aminocarbonyl)-'b-Alanine;CHEBI:18261;beta-Alanine,N-(aminocarbonyl)-;JSJWCHRYRHKBBW-UHFFFAOYSA-N;3-(carbamoylamino)propanoate

Canonical SMILES

C(CNC(=O)N)C(=O)O

The exact mass of the compound 3-Ureidopropionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.16 m20.9 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65768. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Alanine - Supplementary Records. It belongs to the ontological category of beta-alanine derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-carbamoyl-beta-alanine (CAS 462-88-4), also known as 3-ureidopropionic acid, is a pivotal metabolic intermediate in the pyrimidine degradation pathway. It is produced from the breakdown of uracil and is the direct precursor to beta-alanine, CO2, and ammonia via catalysis by the enzyme beta-ureidopropionase. This specific biochemical position distinguishes it from its downstream metabolite, beta-alanine, and makes it an essential compound for studying nucleotide catabolism and related enzymatic functions.

Substituting N-carbamoyl-beta-alanine with its simpler analog, beta-alanine, is unviable for applications requiring the specific substrate for the enzyme beta-ureidopropionase (EC 3.5.1.6). This enzyme exclusively catalyzes the hydrolysis of the N-carbamoyl group, a reaction central to the pyrimidine catabolic pathway. Using beta-alanine would bypass this critical metabolic step, rendering it unsuitable for assays of beta-ureidopropionase activity, studies of pyrimidine degradation disorders, or as a direct precursor in syntheses where the ureido group is essential for subsequent cyclization or derivatization steps. Deficiencies in this enzyme lead to a buildup of N-carbamoyl-beta-alanine, implicating the compound as a key biomarker for specific inborn errors of metabolism.

Essential Substrate for Beta-Ureidopropionase in Metabolic Pathway Analysis

N-carbamoyl-beta-alanine is the specific substrate for beta-ureidopropionase, the terminal enzyme in uracil and thymine degradation. The human enzyme converts it into beta-alanine, ammonia, and CO2. Its downstream product, beta-alanine, cannot be used as a substitute to measure the activity of this enzyme, as it is the product of the reaction, not the substrate. The enzyme from Pseudomonas putida shows a Km of 3.74 mM for N-carbamoyl-beta-alanine, demonstrating specific affinity that is critical for kinetic studies.

Evidence DimensionEnzymatic Substrate Specificity
Target Compound DataSpecific substrate for beta-ureidopropionase (e.g., Km = 3.74 mM for Pseudomonas putida enzyme)
Comparator Or BaselineBeta-alanine: Product of the enzymatic reaction; not a substrate.
Quantified DifferenceQualitatively non-interchangeable; one is the substrate, the other is the product.
ConditionsIn vitro enzymatic assay for beta-ureidopropionase (EC 3.5.1.6).

This absolute specificity makes N-carbamoyl-beta-alanine essential for any research involving the study of beta-ureidopropionase function, inhibition, or related metabolic disorders.

Differentiated Thermal Properties for Process Control

N-carbamoyl-beta-alanine exhibits distinct thermal properties compared to beta-alanine, which is a critical consideration for synthesis and formulation processes. N-carbamoyl-beta-alanine has a reported melting point of approximately 170-175 °C, at which it also begins to decompose. In contrast, beta-alanine has a significantly higher melting point of ~207 °C (with decomposition). This lower decomposition temperature for N-carbamoyl-beta-alanine necessitates more precise temperature control in reactions or formulations where it is used as a precursor to avoid degradation.

Evidence DimensionMelting Point / Decomposition Temperature
Target Compound Data170-175 °C (decomposes)
Comparator Or BaselineBeta-alanine: ~207 °C (decomposes)
Quantified Difference~32-37 °C lower decomposition temperature.
ConditionsStandard atmospheric pressure.

The significant difference in thermal stability directly impacts process parameters, requiring different heating profiles and potentially limiting the viable temperature range for reactions involving N-carbamoyl-beta-alanine compared to beta-alanine.

Superior Precursor Suitability for Dihydropyrimidine Synthesis

In the synthesis of heterocyclic compounds like dihydropyrimidines, N-carbamoyl-beta-alanine serves as a more direct and efficient precursor than beta-alanine. The pre-existing ureido group (NH-CO-NH2) in its structure is primed for intramolecular cyclization reactions to form the dihydropyrimidine ring. Using beta-alanine as a starting material would necessitate an additional, separate carbamoylation step to introduce this functionality, adding process complexity, time, and potential for yield loss. The direct use of N-carbamoyl-beta-alanine streamlines the synthetic route to these important scaffolds.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataContains the required ureido moiety for direct cyclization.
Comparator Or BaselineBeta-alanine: Requires an additional carbamoylation step before cyclization.
Quantified DifferenceReduces the synthesis by at least one major chemical transformation step.
ConditionsSynthesis of dihydropyrimidine-based heterocyclic compounds.

For process optimization in medicinal or industrial chemistry, procuring N-carbamoyl-beta-alanine directly reduces the number of synthetic steps, saving time, reagents, and cost compared to starting with beta-alanine.

Biochemical Assays for Beta-Ureidopropionase Activity

As the direct and specific substrate, this compound is the mandatory choice for quantifying the catalytic activity of beta-ureidopropionase (EC 3.5.1.6). This is essential for basic enzymology research, inhibitor screening, and the diagnostic investigation of beta-ureidopropionase deficiency, an inborn error of pyrimidine metabolism.

Metabolic Pathway Studies and Biomarker Validation

Used as a standard in metabolomics and clinical chemistry to trace the pyrimidine degradation pathway. Its accumulation in biological fluids is a key biomarker for beta-ureidopropionase deficiency, making the pure compound critical for developing and validating diagnostic tests for this and other related metabolic disorders.

Streamlined Synthesis of Dihydropyrimidine Scaffolds

Serves as an advanced intermediate in organic synthesis. Its structure is ideal for efficient, one-step cyclization reactions to form dihydropyrimidines, a core structure in many pharmacologically active molecules, bypassing the need for a separate carbamoylation step that would be required if starting from beta-alanine.

Physical Description

Solid

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 Da

Monoisotopic Mass

132.05349212 Da

Heavy Atom Count

9

Melting Point

170 °C

UNII

C24QL9BQ36

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

462-88-4

Wikipedia

3-Ureidopropionic_acid

Dates

Last modified: 08-15-2023

Urinary metabolomic profiling in mice with diet-induced obesity and type 2 diabetes mellitus after treatment with metformin, vildagliptin and their combination

Helena Pelantová, Martina Bugáňová, Martina Holubová, Blanka Šedivá, Jana Zemenová, David Sýkora, Petra Kaválková, Martin Haluzík, Blanka Železná, Lenka Maletínská, Jaroslav Kuneš, Marek Kuzma
PMID: 27164444   DOI: 10.1016/j.mce.2016.05.003

Abstract

Metformin, vildagliptin and their combination are widely used for the treatment of diabetes, but little is known about the metabolic responses to these treatments. In the present study, NMR-based metabolomics was applied to detect changes in the urinary metabolomic profile of a mouse model of diet-induced obesity in response to these treatments. Additionally, standard biochemical parameters and the expression of enzymes involved in glucose and fat metabolism were monitored. Significant correlations were observed between several metabolites (e.g., N-carbamoyl-β-alanine, N1-methyl-4-pyridone-3-carboxamide, N1-methyl-2-pyridone-5-carboxamide, glucose, 3-indoxyl sulfate, dimethylglycine and several acylglycines) and the area under the curve of glucose concentrations during the oral glucose tolerance test. The present study is the first to present N-carbamoyl-β-alanine as a potential marker of type 2 diabetes mellitus and consequently to demonstrate the efficacies of the applied antidiabetic interventions. Moreover, the elevated acetate level observed after vildagliptin administration might reflect increased fatty acid oxidation.


Enhanced green fluorescent protein transgenic expression in vivo is not biologically inert

Hongde Li, Hong Wei, Yong Wang, Huiru Tang, Yulan Wang
PMID: 23827011   DOI: 10.1021/pr400567g

Abstract

Enhanced green fluorescent protein (EGFP) is a widely used biological reporter. However, the effects of EGFP expression in vivo are still unclear. To investigate the effects of EGFP transgenic expression in vivo, we employed an NMR-based metabonomics method to analyze the metabonome of EGFP transgenic mice. The results show that the metabonomes of urine, liver, and kidney of the EGFP transgenic mice are different from their wild-type counterparts. The EGFP mice expressed high levels of urinary 3-ureidopropionate, which is due to the down-regulated transcriptional level of β-ureidopropionase. The expression of EGFP in vivo also affects other metabolic pathways, including nucleic acid metabolism, energy utilization, and amino acids catabolism. These findings indicate that EGFP transgenic expression is not as inert as has been considered. Our investigation provides a holistic view on the effect of EGFP expression in vivo, which is useful when EGFP is employed as a functional biological indicator. Our work also highlights the potential of a metabonomics strategy in studying the association between molecular phenotypes and gene function.


NMR-based urinalysis for rapid diagnosis of β-ureidopropionase deficiency in a patient with Dravet syndrome

Ching-Wan Lam, Chun-Yiu Law, Ka-Fei Leung, Chi-Kong Lai, Sammy Pak-lam Chen, Bosco Chan, Kwok-Yin Chan, Yuet-ping Yuen, Chloe Miu Mak, Albert Yan-wo Chan
PMID: 25445412   DOI: 10.1016/j.cca.2014.10.030

Abstract

Beta-ureidopropionase deficiency is a rare inborn error of metabolism (IEM) affecting pyrimidine metabolism. To-date, about 30 genetically confirmed cases had been reported. The clinical phenotypes of this condition are variable; some patients were asymptomatic while some may present with developmental delay or autistic features. In severe cases, patients may present with profound neurological deficit including hypotonia, seizures and mental retardation. Using NMR-based urinalysis, this condition can be rapidly diagnosed within 15 min.
An 11-month-old Chinese boy had dual molecular diagnoses, β-ureidopropionase deficiency and Dravet syndrome. He presented with intractable and recurrent convulsions, global developmental delay and microcephaly. Urine organic acid analysis using GC-MS and NMR-based urinalysis showed excessive amount of β-ureidopropionic acid and β-ureidoisobutyric acid, the two disease-specific markers for β-ureidopropionase deficiency. Genetic analysis confirmed homozygous known disease-causing mutation UPB1 NM_016327.2: c.977G>A; NP_057411.1:p.R326Q. In addition, genetic analysis for Dravet syndrome showed the presence of heterozygous disease-causing mutation SCN1A NM_001165963.1:c.4494delC; NP_001159435.1:p.F1499Lfs*2.
The differentiation between Dravet syndrome and β-ureidopropionase deficiency is clinically challenging since both conditions share overlapping clinical features. The detection of urine β-ureidoisobutyric and β-ureidopropionic acids using NMR or GC-MS is helpful in laboratory diagnosis of β-ureidopropionase deficiency. The disease-causing mutation, c.977G>A of β-ureidopropionase deficiency, is highly prevalent in Chinese population (allele frequency=1.7%); β-ureidopropionase deficiency screening test should be performed for any patients with unexplained neurological deficit, developmental delay or autism.


Beta-ureidopropionase deficiency presenting with congenital anomalies of the urogenital and colorectal systems

J Yaplito-Lee, J Pitt, J Meijer, L Zoetekouw, R Meinsma, A B P van Kuilenburg
PMID: 17964839   DOI: 10.1016/j.ymgme.2007.09.009

Abstract

Beta-ureidopropionase deficiency (McKusick 606673) is an autosomal recessive condition caused by mutations in the UPB1 gene. To date, five patients have been reported, including one putative case detected through newborn screening. Clinical presentation includes neurological and developmental problems. Here, we report another case of beta-ureidopropionase deficiency who presented with congenital anomalies of the urogenital and colorectal systems and with normal neurodevelopmental milestones. Analysis of a urine sample, because of the suspicion of renal stones on ultrasound, showed strongly elevated levels of the characteristic metabolites, N-carbamyl-beta-amino acids. Subsequent analysis of UPB1 identified a novel mutation 209 G>C (R70P) in exon 2 and a previously reported splice receptor mutation IVS1-2A>G. Expression studies of the R70P mutant enzyme showed that the mutant enzyme did not possess any residual activity. Long-term follow-up is required to determine the clinical significance of the beta-ureidopropionase deficiency in our patient.


Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes

Rolf W Sparidans, T M Bosch, M Jörger, Jan H M Schellens, Jos H Beijnen
PMID: 16513432   DOI: 10.1016/j.jchromb.2006.02.016

Abstract

A liquid chromatography-tandem mass spectrometric assay for the determination of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine was developed to measure the activities of enzymes involved in pyrimidine breakdown. The assay was required to investigate the relation between the uracil-dihydrouracil ratio and toxicities observed after treatment with fluoropyrimidines drugs. After addition of stable isotopically labelled internal standards, the analytes were isolated from a 100-microl urine sample using liquid-liquid extraction with ethyl acetate-2-propanol. Compounds were separated on an Atlantis dC18 column, using ammonium acetate-formic acid in water as the eluent. The eluate was totally led into an electrospray interface with positive ionisation and the analytes were quantified using triple quadrupole mass spectrometry. The assay was validated in the range 1.6-1600 microM, using both, artificial urine and pooled urine as matrices. Intra-day precisions were < or = 8% and inter-day precisions were < or = 10%. Accuracies between 91 and 108% were found. The analytes were chemically stable under all relevant conditions and the assay was successfully applied in two clinical studies of cancer patients treated with 5-fluorouracil or capecitabine.


The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in rat liver slices

P FRITZSON
PMID: 13428755   DOI:

Abstract




The catabolism of C14-labeled uracil, dihydrouracil, and beta-ureidopropionic acid in the intact rat

P FRITZSON, A PIHL
PMID: 13428756   DOI:

Abstract




Potential application of N-carbamoyl-beta-alanine amidohydrolase from Agrobacterium tumefaciens C58 for beta-amino acid production

Ana Isabel Martínez-Gómez, Sergio Martínez-Rodríguez, Joaquín Pozo-Dengra, Davide Tessaro, Stefano Servi, Josefa María Clemente-Jiménez, Felipe Rodríguez-Vico, Francisco Javier Las Heras-Vázquez
PMID: 19011069   DOI: 10.1128/AEM.01128-08

Abstract

An N-carbamoyl-beta-alanine amidohydrolase of industrial interest from Agrobacterium tumefaciens C58 (beta car(At)) has been characterized. Beta car(At) is most active at 30 degrees C and pH 8.0 with N-carbamoyl-beta-alanine as a substrate. The purified enzyme is completely inactivated by the metal-chelating agent 8-hydroxyquinoline-5-sulfonic acid (HQSA), and activity is restored by the addition of divalent metal ions, such as Mn(2+), Ni(2+), and Co(2+). The native enzyme is a homodimer with a molecular mass of 90 kDa from pH 5.5 to 9.0. The enzyme has a broad substrate spectrum and hydrolyzes nonsubstituted N-carbamoyl-alpha-, -beta-, -gamma-, and -delta-amino acids, with the greatest catalytic efficiency for N-carbamoyl-beta-alanine. Beta car(At) also recognizes substrate analogues substituted with sulfonic and phosphonic acid groups to produce the beta-amino acids taurine and ciliatine, respectively. Beta car(At) is able to produce monosubstituted beta(2)- and beta(3)-amino acids, showing better catalytic efficiency (k(cat)/K(m)) for the production of the former. For both types of monosubstituted substrates, the enzyme hydrolyzes N-carbamoyl-beta-amino acids with a short aliphatic side chain better than those with aromatic rings. These properties make beta car(At) an outstanding candidate for application in the biotechnology industry.


Enzymic interconversion of hydrouracil and beta-ureidopropionic acid

S GRISOLIA, D P WALLACH
PMID: 13276428   DOI: 10.1016/0006-3002(55)90122-0

Abstract




Comprehensive analysis of pyrimidine metabolism in 450 children with unspecific neurological symptoms using high-pressure liquid chromatography-electrospray ionization tandem mass spectrometry

C Schmidt, U Hofmann, D Kohlmüller, T Mürdter, U M Zanger, M Schwab, G F Hoffmann
PMID: 16435204   DOI: 10.1007/s10545-005-0133-7

Abstract

To evaluate the significance of inborn metabolic disorders of the pyrimidine degradation pathway, 450 children with unspecific neurological symptoms were comprehensively studied; 200 healthy children were recruited as controls. Uracil and thymine as well as their degradation products in urine were determined with an improved method based on reversed-phase HPLC coupled with electrospray ionization tandem mass spectrometry and detection by multiple-reaction monitoring using stable-isotope-labelled reference compounds as internal standards. From the results of the control group we established age-related reference ranges of all pyrimidine degradation products. In the patient group, two children with dihydropyrimidine dehydrogenase (DPYD) deficiency were identified; one of these was homozygous for the exon 14-skipping mutation of the DPYD gene. In addition, two patients with high uracil, dihydrouracil and beta-ureidopropionate were found to have ornithine transcarbamylase deficiency. In the urine of 9 patients, beta-alanine was markedly elevated owing to treatment with vigabatrin, an irreversible inhibitor of GABA transaminase, which interferes with beta-alanine breakdown. Four patients had exclusively high levels of beta-aminoisobutyrate (beta-AIB) due to a low activity of the D-beta-AIB-pyruvate aminotransferase, probably without clinical significance. In conclusion, quantitative investigation of pyrimidine metabolites in children with unexplained neurological symptoms, particularly epileptic seizures with or without psychomotor retardation, can be recommended as a helpful tool for diagnosis in clinical practice. Sensitive methods and age-related reference ranges enable the detection of partial enzyme deficiencies.


Explore Compound Types